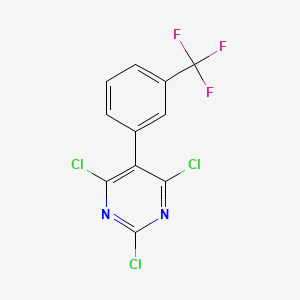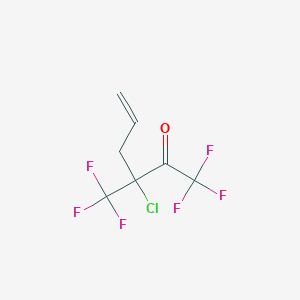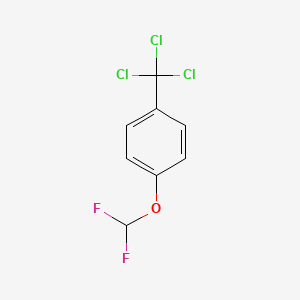
5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine (5-TFMPCP) is a synthetic organic compound that belongs to the pyrimidine class of heterocyclic compounds. It is a colorless solid that is insoluble in water and has a molecular weight of 339.3 g/mol. 5-TFMPCP is an important intermediate for the synthesis of a variety of biologically active compounds. It has been used in a variety of scientific research applications and is an important research tool for scientists.
科学的研究の応用
5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of biologically active compounds, such as antifungal agents, antibiotics, and anticancer drugs. It has also been used in the synthesis of novel fluorescent dyes and fluorescent proteins. Additionally, 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine has been used in the synthesis of biologically active peptides and proteins.
作用機序
The mechanism of action of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine is not well understood. However, it is believed to interact with DNA and RNA, leading to the inhibition of protein synthesis. Additionally, it is believed to act as an inhibitor of enzymes involved in the metabolism of nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine are not well understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial activity. Additionally, it has been shown to inhibit the growth of certain cancer cell lines in vitro, suggesting that it may have anticancer activity.
実験室実験の利点と制限
The main advantage of using 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine in lab experiments is its availability. It is commercially available and can be easily synthesized in the laboratory. Additionally, it is relatively stable and can be stored for long periods of time without degrading. However, one of the main limitations of using 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine in lab experiments is its toxicity. It has been shown to be toxic to cells and can cause DNA damage. Additionally, it can be irritating to the skin and eyes.
将来の方向性
1. Further research into the mechanism of action of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine and its effects on biological systems.
2. Development of new synthetic methods for the synthesis of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine and related compounds.
3. Investigation of the potential therapeutic applications of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine.
4. Evaluation of the safety and efficacy of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine in vivo.
5. Development of new fluorescent dyes and fluorescent proteins based on 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine.
6. Investigation of the effects of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine on the expression of genes and proteins.
7. Exploration of the potential of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine as a tool for drug discovery and development.
8. Investigation of the effects of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine on the metabolism of nucleic acids.
9. Development of new methods for the detection of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine in biological samples.
10. Investigation of the effects of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine on the immune system.
合成法
5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine can be synthesized in a two-step process. The first step involves the reaction of 3-trifluoromethylphenol with thionyl chloride to form the intermediate 3-trifluoromethylphenyl chloroformate. This compound is then reacted with 2,4,6-trichloropyrimidine to yield 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine.
特性
IUPAC Name |
2,4,6-trichloro-5-[3-(trifluoromethyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl3F3N2/c12-8-7(9(13)19-10(14)18-8)5-2-1-3-6(4-5)11(15,16)17/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNBZMYZYAUHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=C(N=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl3F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6311177.png)
![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)


![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)







![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)